5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine
Description
5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine (CAS: 1249612-38-1) is a halogenated pyridine derivative with the molecular formula C₁₁H₁₂BrClN₂O and a molar mass of 303.58 g/mol . Its structure features a pyridine core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively, along with a piperidine-1-carbonyl moiety at position 2. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and protease-targeted therapies due to its modular reactivity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPXMZGZRYXYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen-exchange reactions.
Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used
Major Products Formed:
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in various catalytic processes due to its reactive halogen atoms
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Biological Studies: Used in studies to understand the interaction of halogenated pyridines with biological systems
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for its potential use in the synthesis of agrochemical compounds
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of halogen atoms and the piperidinyl carbonyl group can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Substituent Variation at Position 3
The functional group at position 3 significantly alters physicochemical properties and biological activity. Key analogs include:
Key Findings :
- Methylsulfonyl and trifluoromethyl substituents () increase electrophilicity, improving reactivity in nucleophilic aromatic substitution but reducing solubility in polar solvents.
- The methyl-piperidinyl hybrid analog () exhibits higher steric hindrance, which can improve selectivity in kinase inhibition by reducing off-target interactions.
Core Heterocycle Modifications
Replacement of the pyridine core with other heterocycles alters electronic properties and bioavailability:
Key Findings :
Halogenation Patterns
Variations in halogen placement influence reactivity and binding affinity:
Biological Activity
5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and antituberculosis properties.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromine atom, a chlorine atom, and a piperidine moiety attached to a pyridine ring. The synthesis typically involves the reaction of piperidine derivatives with halogenated pyridines under controlled conditions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrClN3O |
| Molecular Weight | 316.61 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Assay
In a study assessing the efficacy of this compound against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was found to be notably low, indicating strong antimicrobial potential.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antituberculosis Activity
The compound has also been investigated for its antituberculosis activity. In vitro assays showed that it inhibits the growth of Mycobacterium tuberculosis effectively.
Research Findings
A study reported that this compound exhibited an MIC of 4 µg/mL against resistant strains of M. tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis.
Table 3: Antituberculosis Activity
| Strain | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | 4 |
| M. tuberculosis Spec. 210 | 2 |
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and replication. The presence of halogen atoms may enhance its lipophilicity, facilitating better penetration into bacterial cells.
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and piperidine signals (δ 1.5–3.5 ppm).
- ¹³C NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and pyridine carbons.
- IR Spectroscopy : Detect the carbonyl stretch (~1650–1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Match observed m/z to theoretical molecular weight (e.g., C₁₁H₁₀BrClN₂O = 329.57 g/mol).
Reference : Compare with analogs like 5-Bromo-2-chloro-3-iodopyridine (M.W. 318.34) .
What strategies optimize reaction conditions for introducing the piperidine moiety while minimizing side reactions?
Q. Advanced
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos) for coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility, while DCM (as in ) may reduce hydrolysis.
- Temperature Control : Lower temperatures (~60°C) reduce decomposition.
- Workup : Use aqueous NaOH washes to remove unreacted piperidine .
Data-Driven Approach : Monitor reaction progress via TLC or LC-MS to adjust parameters in real time.
How can contradictory data on substituent effects (e.g., bromo vs. chloro) be resolved in reactivity studies?
Q. Advanced
- Computational Analysis : Perform DFT calculations to compare electronic effects (e.g., Hammett σ values) of Br (σₚ = 0.23) vs. Cl (σₚ = 0.47).
- Experimental Validation : Synthesize analogs (e.g., 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine ) to isolate substituent contributions.
- Cross-Coupling Studies : Compare Suzuki-Miyaura reactivity of bromo vs. chloro groups under identical conditions.
What are the key considerations for storing and handling this compound to ensure stability?
Q. Basic
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl group.
- Moisture Control : Use desiccants (silica gel) in storage vials.
- Safety : Follow WGK 3 guidelines (water hazard) and wear PPE due to potential toxicity .
How can regioselective functionalization of the pyridine ring be achieved for further derivatization?
Q. Advanced
- Directing Groups : Install temporary groups (e.g., methoxy in 5-Bromo-2-methoxy-3-methylpyridine ) to steer electrophilic substitution.
- Protection-Deprotection : Protect the piperidinyl carbonyl with tert-butyldimethylsilyl (TBS) groups during halogenation .
- Metalation : Use LDA or Grignard reagents at specific positions, guided by steric and electronic profiles.
What purification methods are effective for isolating this compound?
Q. Basic
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from analogs .
- HPLC : Apply reverse-phase C18 columns for high-purity isolation (>98%).
How does the steric bulk of the piperidinyl group influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- Steric Maps : Generate 3D models (e.g., using Avogadro) to assess spatial hindrance near the carbonyl.
- Catalyst Design : Bulky ligands (e.g., SPhos) improve coupling yields by reducing steric clashes .
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 5-Bromo-2-chloro-3-fluoropicolinic acid ).
What analytical techniques are suitable for detecting degradation products during stability studies?
Q. Advanced
- LC-MS/MS : Identify hydrolyzed products (e.g., loss of piperidine moiety).
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles.
- X-ray Crystallography : Resolve structural changes in degraded crystals.
How can computational modeling predict the biological activity of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
